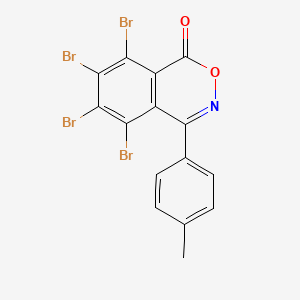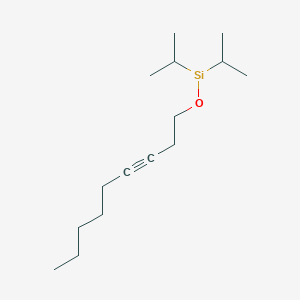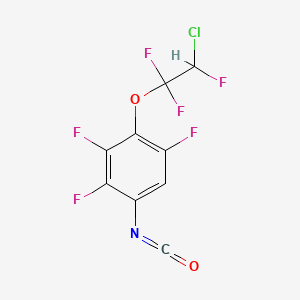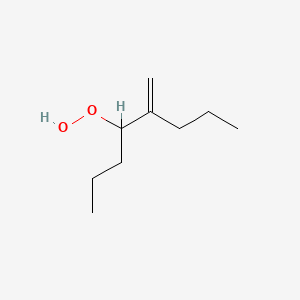
(Heptadecafluorooctyl)cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Heptadecafluorooctyl)cycloheptane is a fluorinated organic compound characterized by the presence of a cycloheptane ring attached to a heptadecafluorooctyl group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecafluorooctyl)cycloheptane typically involves the reaction of cycloheptane with heptadecafluorooctyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Heptadecafluorooctyl)cycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced fluorinated hydrocarbons.
Substitution: Formation of substituted cycloheptane derivatives.
Aplicaciones Científicas De Investigación
(Heptadecafluorooctyl)cycloheptane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated hydrocarbons.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of (Heptadecafluorooctyl)cycloheptane involves its interaction with specific molecular targets and pathways. The fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in various research applications.
Comparación Con Compuestos Similares
Similar Compounds
- (Heptadecafluorooctyl)benzene
- (Heptadecafluorooctyl)cyclohexane
- (Heptadecafluorooctyl)cyclopentane
Uniqueness
(Heptadecafluorooctyl)cycloheptane is unique due to its larger ring size compared to similar compounds like (Heptadecafluorooctyl)cyclohexane and (Heptadecafluorooctyl)cyclopentane. This larger ring size can influence its chemical reactivity and physical properties, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
172369-52-7 |
|---|---|
Fórmula molecular |
C15H13F17 |
Peso molecular |
516.24 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylcycloheptane |
InChI |
InChI=1S/C15H13F17/c16-8(17,7-5-3-1-2-4-6-7)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h7H,1-6H2 |
Clave InChI |
VVAMQIVPWLJLED-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)




![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)

![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
